2-amino-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-15-8-9-17(13-16(15)2)25(30)24-23(27)22(20-7-5-6-12-29(20)24)26(31)28-19-11-10-18(32-3)14-21(19)33-4/h5-14H,27H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYXVLUPJYJESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C26H25N3O4
- Molecular Weight : 443.5 g/mol
- CAS Number : 904266-70-2
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of various enzymes and receptors involved in cell signaling and proliferation.
Potential Mechanisms Include:
- Inhibition of Protein Kinases : The compound may inhibit key protein kinases that regulate cell growth and survival pathways. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for anti-cancer therapy .
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown HDAC inhibitory activity, which is crucial in cancer treatment as it can induce cell cycle arrest and apoptosis in tumor cells .
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
These values indicate the concentration required to inhibit cell growth by 50%, suggesting potent activity against these cancer types.
Case Studies
- Melanoma Treatment : In a study involving A2058 melanoma cells, the compound was found to significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .
- Hepatocellular Carcinoma : Another study highlighted the compound's effectiveness in HepG2 cells, where it induced apoptosis and disrupted normal cell cycle progression, indicating its potential as a therapeutic agent for liver cancer .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of methoxy groups and the indolizine scaffold are essential for its interaction with biological targets.
Key Structural Features:
- Indolizine Core : This bicyclic structure is known for its ability to interact with various biological macromolecules.
- Methoxy Substituents : These groups enhance lipophilicity and may improve binding affinity to target proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Note: Molecular weight for the target compound is estimated based on structural similarity.
Key Findings
Substituent Effects on Lipophilicity: The 3,4-dimethylbenzoyl group in the target compound likely confers higher lipophilicity compared to analogs with single methyl (Analog 1) or halogenated benzoyl groups (Analogs 3–4) . The 2,4-dimethoxyphenyl group enhances solubility relative to non-polar substituents (e.g., ethylphenyl in Analog 2) but may reduce metabolic stability due to methoxy demethylation pathways .
Thiophene (Analog 2) introduces heteroaromaticity, which could improve π-π interactions in hydrophobic binding pockets .
Positional Isomerism :
- The 2,5-dimethylphenyl group (Analog 3) creates a steric environment distinct from the 3,5-dimethylphenyl (Analog 4) or 2,4-dimethoxyphenyl (target compound), impacting target selectivity .
Implications for Drug Design
- Target Compound : The combination of dimethoxy and dimethylbenzoyl groups balances lipophilicity and solubility, making it a candidate for oral bioavailability studies.
- Analog 4 : The fluorine atom and symmetrical 3,5-dimethylphenyl group suggest superior metabolic stability and target engagement, warranting further pharmacokinetic evaluation .
- Analog 2 : The thiophene moiety may be advantageous in CNS-targeted therapies due to its ability to cross the blood-brain barrier .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 2-amino-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide, and what experimental conditions are critical for yield optimization?
- Methodology : The synthesis involves multi-step organic reactions:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium/copper catalysts under inert atmospheres .
- Functionalization : Amino and carboxamide groups are introduced via nucleophilic substitution (e.g., EDCI/DCC coupling agents) .
- Benzoylation/Methoxylation : Electrophilic aromatic substitution using benzoyl chloride and methoxybenzene under controlled pH .
- Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly impact yield. Purification via column chromatography (hexane:ethyl acetate gradients) is recommended .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Carboxamide NH signals appear as broad singlets (δ 9.5–10.5 ppm) .
- Mass Spectrometry (ESI) : Confirm molecular ion peaks (e.g., m/z ~450–460 for C27H27N3O4) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) with C, H, N percentages within ±0.3% of theoretical values .
Q. How can researchers screen this compound for preliminary biological activity?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to evaluate anti-inflammatory potential .
Advanced Research Questions
Q. What computational strategies can predict and optimize the compound’s reactivity or biological target interactions?
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., transition states for cyclization) and predict regioselectivity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., tyrosine kinases) or DNA .
- Machine Learning : Train models on indolizine derivatives’ bioactivity data to prioritize synthesis targets .
Q. How can Design of Experiments (DoE) resolve contradictions in reaction yield or biological data?
- Factorial Design : Screen variables (catalyst loading, solvent ratio) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., 72-hour reaction time, 0.1 mol% catalyst) to maximize purity .
- Statistical Validation : Use ANOVA to resolve conflicting bioactivity results (e.g., outlier removal, dose-response normalization) .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound’s substituents?
- Key Modifications :
- Methoxy Groups : Replace 2,4-dimethoxy with halogen (Cl, Br) to enhance lipophilicity and blood-brain barrier penetration .
- Benzoyl Moiety : Introduce electron-withdrawing groups (NO2) to stabilize π-π stacking with aromatic enzyme residues .
- Biological Impact : Analogues with 4-fluorobenzoyl show 20% higher COX-2 inhibition compared to methyl derivatives .
Q. How can researchers address discrepancies between computational predictions and experimental biological activity?
- Validation Protocols :
- Free Energy Perturbation (FEP) : Refine docking poses by simulating ligand-protein dynamics .
- Metabolite Profiling : LC-MS/MS to identify degradation products interfering with assays .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity validation .
Q. What methodologies mitigate challenges in purifying this compound due to its hydrophobicity?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Crystallization : Use mixed solvents (ethanol/dichloromethane) to enhance crystal lattice stability .
- Inert Atmosphere : Prevent oxidation during purification by using Schlenk lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
